molecular formula C13H9BrN2 B8318844 (3-Bromo-pyridin-2-yl)-phenyl-acetonitrile

(3-Bromo-pyridin-2-yl)-phenyl-acetonitrile

Cat. No.: B8318844
M. Wt: 273.13 g/mol
InChI Key: LTFSCOMUTVZHOW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3-Bromo-pyridin-2-yl)-phenyl-acetonitrile is a useful research compound. Its molecular formula is C13H9BrN2 and its molecular weight is 273.13 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C13H9BrN2

Molecular Weight

273.13 g/mol

IUPAC Name

2-(3-bromopyridin-2-yl)-2-phenylacetonitrile

InChI

InChI=1S/C13H9BrN2/c14-12-7-4-8-16-13(12)11(9-15)10-5-2-1-3-6-10/h1-8,11H

InChI Key

LTFSCOMUTVZHOW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(C#N)C2=C(C=CC=N2)Br

Origin of Product

United States

Synthesis routes and methods

Procedure details

2,3-Dibromo-pyridine (1 eq., 0.5 g) and Phenyl-acetonitrile (4 eq., 0.97 mL) were mixed in NMP (3 mL). Potassium tert-butoxide (1.3 eq, 0.3 g) was added to the solution. The resulting mixture was heated in microwave at 110° C. for 40 min EtOAc and water were added to the reaction mixture. The aqueous layer was separated and extracted with EtOAc (×3). The combined organics were washed with brine, dried (MgSO4) and concentrated in vacuo to afford the title compound as a yellow solid. It was used in the next step without further purification
Quantity
0.5 g
Type
reactant
Reaction Step One
Quantity
0.97 mL
Type
reactant
Reaction Step One
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Quantity
3 mL
Type
solvent
Reaction Step One
Quantity
0.3 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

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